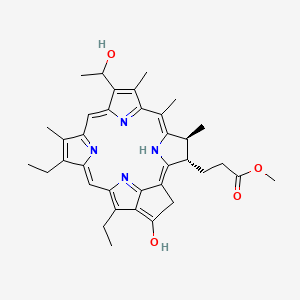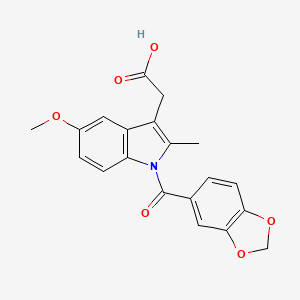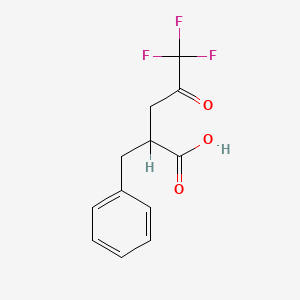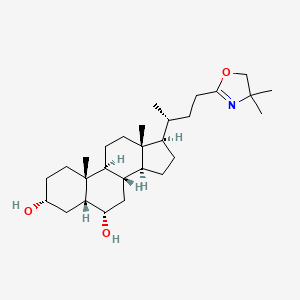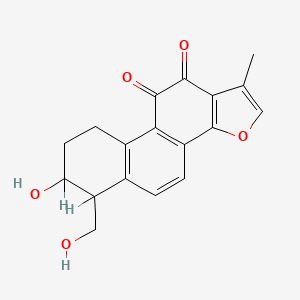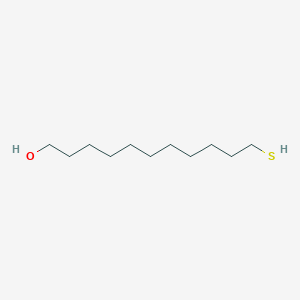
11-Mercapto-1-undecanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 11-Mercapto-1-undecanol-based compounds can involve several steps, including oxidative dimerization and esterification processes. For example, 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], a derivative of this compound, is synthesized in two steps from this compound with an overall yield of 88–92%. This process involves oxidative dimerization with sodium iodide and hydrogen peroxide followed by esterification with 2-bromoisobutyryl bromide or 2-bromo-2-methyl-propanoic acid under specific conditions (Belegrinou, Malinova, Masciadri, & Meier, 2010).
Molecular Structure Analysis
The adsorption behavior and molecular arrangement of this compound on gold surfaces have been studied using in-situ scanning tunneling microscopy (STM) and cyclic voltammetry (CV). These studies reveal the phase evolution of the this compound adlayer on an Au(111) electrode and the effect of various electrolytes on its adsorption behavior, indicating the molecule's strong affinity and specific orientation when binding to gold surfaces (Yang, Chang, & Lee, 2007).
Chemical Reactions and Properties
This compound participates in the formation of nano-scaled protein monolayers on gold substrates, serving as a linker material between protein and inorganic substrate. This property is crucial for the development of molecular electronic devices, indicating the compound's role in facilitating redox property-based applications and its stability over extensive cyclic voltammetry cycles (Lee, Kim, Lee, Min, & Choi, 2009).
Physical Properties Analysis
The kinetics of exchange between hydrophilic and hydrophobic thiols, including this compound, on gold surfaces reveal the compound's behavior in mixed monolayers. This exchange process is influenced by temperature and time, providing insights into the physical interactions and stability of this compound-based monolayers on metal surfaces (Baralia, Duwez, Nysten, & Jonas, 2005).
Chemical Properties Analysis
The electrochemical and spectroscopic characterization of biicosahedral Au25 clusters protected with this compound among other thiol ligands highlights the compound's influence on the optical and electrochemical properties of gold nanoparticles. This work demonstrates the potential of this compound in the synthesis and modification of nanoscale materials for electronic applications (Park & Lee, 2012).
Wissenschaftliche Forschungsanwendungen
Selbstassemblierte Monoschichten (SAMs)
11-Mercapto-1-undecanol ist ein Alkanthiol, das eine selbstassemblierte Monoschicht (SAM) auf einer Vielzahl von Oberflächen bildet . Es immobilisiert die Oberflächenatome und verbessert die Absorption von Proteinen .
Biosensoranwendungen
Diese Verbindung kann zur Funktionalisierung von Polycarbonatfiltermembranen für immunologische Experimente verwendet werden. Diese funktionalisierten Membranen können weiter zur Herstellung von plasmonischen Durchfluss-Biosensoranwendungen verwendet werden .
Verbesserung des Immunoassays
Die selbstassemblierte Monoschicht (SAM) von this compound kann im kolloidalen Gold-verstärkten Immunoassay verwendet werden . Dies kann die Sensitivität und Spezifität des Immunoassays verbessern.
Hydrophile Oberflächenmodifikation
This compound wird verwendet, um hydrophile SAMs herzustellen . Die resultierenden Monoschichten, die mit Alkoholen terminiert sind, können weiter mit verschiedenen Gruppen funktionalisiert werden, selbst wenn sie an Goldnanopartikel gebunden sind .
Reduktion der unspezifischen Proteinadsorption
Diese Verbindung kann verwendet werden, um hydrophile SAMs zu bilden und in gemischten SAMs als Abstandshalter, um einen hydrophilen Hintergrund zu schaffen. Dies kann verwendet werden, um die unspezifische Proteinadsorption zu reduzieren .
Synthese unsymmetrischer Disulfide
This compound wird in einer zweistufigen Synthese von unsymmetrischen Disulfiden verwendet, die keinen Alkoholschutz erfordert . Dies kann den Syntheseprozess vereinfachen und die Ausbeute der Reaktion erhöhen.
Wirkmechanismus
Target of Action
It is known that this compound is used in the synthesis of unsymmetrical disulfides .
Mode of Action
11-Mercapto-1-undecanol can be oxidized to the corresponding disulfide by N-phenyltriazolinedione without the need for hydroxyl protection . This suggests that the compound interacts with its targets through oxidation reactions.
Safety and Hazards
Eigenschaften
IUPAC Name |
11-sulfanylundecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24OS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGGZAVAARQJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294152 | |
| Record name | 11-Mercapto-1-undecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73768-94-2 | |
| Record name | 73768-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11-Mercapto-1-undecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Mercapto-1-undecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 11-Mercapto-1-undecanol?
A1: The molecular formula for this compound is C11H24OS, and its molecular weight is 204.37 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently utilize a combination of spectroscopic methods, including:
- Fourier Transform Infrared Reflection Spectroscopy (FTIR): FTIR helps identify characteristic functional groups like hydroxyl (-OH) and alkyl chains (-CH2-) within the molecule and provides information about molecular orientation within SAMs. []
- X-ray Photoelectron Spectroscopy (XPS): XPS offers insights into the elemental composition and chemical states of elements present in the molecule and SAMs. []
- Surface Plasmon Resonance (SPR): SPR is employed to monitor real-time interactions between this compound SAMs and various analytes, including biomolecules like DNA or proteins. [, ]
Q3: How does this compound interact with gold surfaces?
A3: this compound forms self-assembled monolayers (SAMs) on gold surfaces through a strong chemisorption process between the sulfur atom of the thiol group (-SH) and the gold atoms. This results in a well-organized layer with the hydrocarbon chains extending outward. [, , ]
Q4: How does the chain length of alkanethiols, such as this compound, influence the properties of the SAMs they form?
A4: Longer chain alkanethiols, like this compound, tend to form more ordered and densely packed SAMs on gold surfaces compared to their shorter chain counterparts. This difference in packing density influences the electrochemical properties and wettability of the modified surface. [, ]
Q5: How does the presence of the terminal hydroxyl group (-OH) in this compound influence its applications?
A5: The terminal hydroxyl group provides a reactive site for further chemical modifications. For instance, it can be used to attach biomolecules, polymers, or other functional groups, expanding the versatility of this compound in surface engineering and biosensor development. [, , ]
Q6: What factors can influence the stability of this compound SAMs?
A6: The stability of these SAMs can be affected by several factors, including:
Q7: How is this compound used in biosensor development?
A7: this compound serves as a foundation for immobilizing biorecognition elements, such as antibodies, enzymes, or DNA probes, onto the surface of electrodes. This immobilization enables the development of sensitive and selective biosensors for various analytes. [, ]
Q8: Can this compound be used to modify surfaces other than gold?
A8: While its affinity for gold is well-documented, researchers have explored its use on other materials like silver and copper to create protective films against corrosion. [, , ]
Q9: How does this compound contribute to the development of molecular electronics?
A9: The ability to form well-defined, organized monolayers makes this compound a potential candidate for creating molecular-scale electronic components. By incorporating redox-active molecules within the SAM, researchers aim to develop miniaturized electronic devices with enhanced functionalities. []
Q10: What is the role of computational chemistry in understanding the behavior of this compound?
A10: Computational methods, including molecular dynamics (MD) simulations, can be employed to:
- Predict SAM formation: Simulations help visualize the self-assembly process, predict molecular organization, and estimate binding energies between the thiol and the gold surface. []
- Investigate surface interactions: These simulations provide insights into the interactions of this compound SAMs with solvents, ions, and other molecules, aiding in understanding their stability and performance in different environments. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






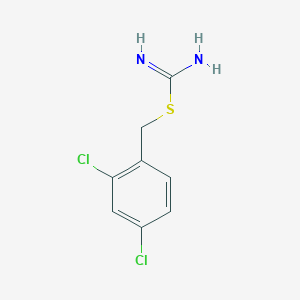

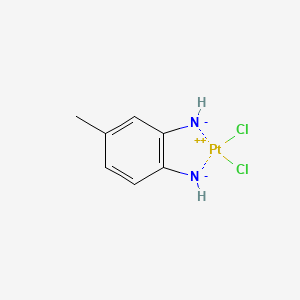

![5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B1218810.png)

